4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzoic acid moiety linked to an indole structure via a benzylamine group, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole is then functionalized with a benzyl group through a nucleophilic substitution reaction.
This can be achieved by reacting the benzylated indole with a suitable benzoic acid derivative, such as 4-bromobenzoic acid, under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The indole moiety can interact with various biological targets, such as tubulin, leading to the inhibition of cell division and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with potential therapeutic applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with antimicrobial activity.
Uniqueness
4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid is unique due to its specific structure, which combines the indole and benzoic acid moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(1-benzylindol-3-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C23H20N2O2/c26-23(27)18-10-12-20(13-11-18)24-14-19-16-25(15-17-6-2-1-3-7-17)22-9-5-4-8-21(19)22/h1-13,16,24H,14-15H2,(H,26,27) |
InChI Key |
LSIUJNZHJVUWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.